![molecular formula C15H22N4 B511057 {4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine CAS No. 626209-28-7](/img/structure/B511057.png)
{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure ofThis compound is complex, with an imidazole ring attached to a propylamino-methyl-phenyl group. The exact structure could not be found in the available resources .
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to "{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine" have been explored for their antimicrobial properties. A study reported the synthesis and antimicrobial screening of a series of compounds, highlighting some derivatives bearing a halogen group that exhibited potency equivalent or superior to commercial drugs against a range of microbial strains. This suggests the potential of such compounds in the development of new antimicrobial agents (Desai et al., 2012).
Phosphodiesterase (PDE) Inhibition and Antimicrobial Activities
Further research into compounds with a similar imidazole structure revealed their capabilities in inhibiting phosphodiesterase (PDE) and showcasing antimicrobial activities. The novel series of compounds evaluated demonstrated marked activities in PDE inhibition and exhibited antibacterial and antifungal properties, indicating their therapeutic potential in related disorders (Bukhari et al., 2013).
Analysis in Food and Process Flavors
The analysis of heterocyclic aromatic amines, which share a structural similarity with the compound , has been a subject of interest, especially in commercially available meat products and process flavors. A study detailed the methodology for detecting such compounds in food items, providing insights into food safety and potential carcinogenic risks associated with processed foods (Richling et al., 1999).
Synthesis and Analysis in Pharmaceutical Intermediates
Research has also been directed towards the synthesis and analysis of imidazole-based compounds as pharmaceutical intermediates. One study described a practical synthetic route for an important intermediate, illustrating the potential applications of such compounds in the development of pharmaceuticals (Zhou et al., 2018).
CYP26 Inhibition and Neuroblastoma Treatment
A notable study synthesized novel compounds featuring the imidazole moiety and evaluated their inhibitory activity against CYP26 in a cell assay. Some derivatives were identified as potent CYP26 inhibitors, suggesting their utility in potentiating retinoic acid activity in neuroblastoma cells, which could lead to therapeutic advances in treating this cancer type (Gomaa et al., 2008).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse target interactions .
Result of Action
Imidazole derivatives are known to exert a wide range of biological effects, depending on their specific target interactions .
properties
IUPAC Name |
4-[(3-imidazol-1-ylpropylamino)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-18(2)15-6-4-14(5-7-15)12-16-8-3-10-19-11-9-17-13-19/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDJPOHDZBVRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

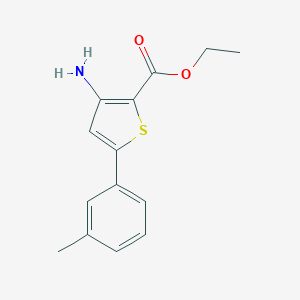
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)
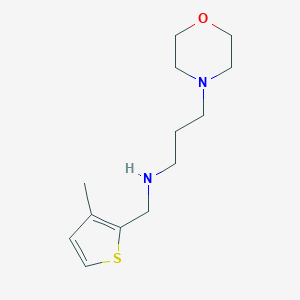
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)


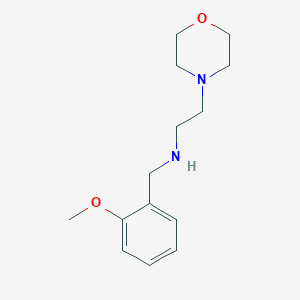
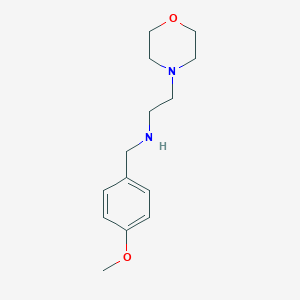
![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
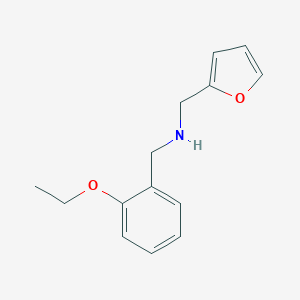
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)